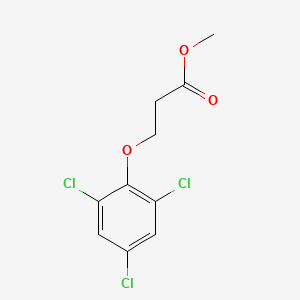

Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Beschreibung

BenchChem offers high-quality Methyl 3-(2,4,6-trichlorophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2,4,6-trichlorophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-(2,4,6-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRSSMDVBTBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of Methyl 3-(2,4,6-trichlorophenoxy)propanoate

The following technical guide provides an in-depth analysis of Methyl 3-(2,4,6-trichlorophenoxy)propanoate . While often overshadowed by its commercially famous cousins (2,4-D and Fenoprop), this molecule represents a critical "negative control" scaffold in the history of agrochemical discovery and serves as a vital building block in modern medicinal chemistry.[1]

From Herbicide Inactivity to Precision Chemical Intermediate[1]

Part 1: Executive Summary & Chemical Identity[1]

Methyl 3-(2,4,6-trichlorophenoxy)propanoate (CAS: 1038975-39-1) is an esterified phenoxyalkanoic acid derivative.[1][2][3][4] Unlike the renowned auxin herbicides that share its chlorophenoxy core, this specific isomer is historically significant for what it does not do: it lacks the potent herbicidal activity of 2,4-D or 2,4,5-T.[1] This lack of activity played a crucial role in elucidating the Structure-Activity Relationships (SAR) of plant growth regulators in the mid-20th century.[1] Today, it exists primarily as a specialized intermediate for the synthesis of complex heterocycles and pharmaceutical libraries.[1]

| Property | Data |

| CAS Number | 1038975-39-1 |

| Molecular Formula | C₁₀H₉Cl₃O₃ |

| Molecular Weight | 283.53 g/mol |

| IUPAC Name | Methyl 3-(2,4,6-trichlorophenoxy)propanoate |

| Core Scaffold | 2,4,6-Trichlorophenol (TCP) |

| Functional Class | Phenoxy ether; Carboxylic ester |

Part 2: Discovery and Historical Context

The "Auxin Screenings" of the 1940s

The history of this molecule is inextricably linked to the clandestine herbicide research conducted during World War II by British and American scientists (e.g., at Rothamsted Experimental Station).[1] The goal was to find synthetic auxins—compounds that mimic the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and death in weeds.[1]

-

The Screening Logic: Researchers systematically chlorinated phenol rings and attached various acid side chains (acetic, propionic, butyric).[1]

-

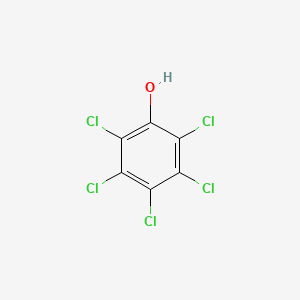

The "Active" Hits: The 2,4-dichloro and 2,4,5-trichloro substitution patterns (e.g., 2,4-D and 2,4,5-T) proved highly lethal to broadleaf plants.[1][5]

-

The "Inactive" Isomer (The Discovery): When researchers tested the 2,4,6-trichloro analogs, they observed a sharp drop in biological activity.[1] Methyl 3-(2,4,6-trichlorophenoxy)propanoate emerged from these libraries not as a product, but as a scientific tool—a negative control .[1]

The Structural "Gate" Theory

The historical importance of this molecule lies in its contribution to the Two-Point Attachment Theory of auxin receptors.[1]

-

Active Auxins (e.g., 2,4-D): Have at least one unsubstituted ortho position, allowing the side chain to rotate and interact with the receptor.[1]

-

Inactive Analogs (e.g., 2,4,6-trichloro derivatives): The two chlorine atoms at the 2- and 6-positions create a "steric gate," locking the side chain in a conformation that cannot fit the auxin binding pocket.[1]

This molecule confirmed that steric freedom at the ortho position is a prerequisite for auxin herbicidal activity, a fundamental principle in agrochemical design.[1]

Part 3: Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the logical branching in the discovery pipeline that separated "Active Herbicides" from "Inactive Probes" like Methyl 3-(2,4,6-trichlorophenoxy)propanoate.

Figure 1: The divergence in phenoxy herbicide discovery. The 2,4,6-substitution pattern leads to inactivity, defining the target molecule as a structural probe rather than an active herbicide.[1]

Part 4: Technical Synthesis Protocol

For researchers utilizing this compound as a reference standard or intermediate, the synthesis is best achieved via a Williamson Ether Synthesis .[1] This protocol is preferred over Michael addition for 2,4,6-trichlorophenol due to the steric hindrance and reduced nucleophilicity of the phenol oxygen.[1]

Reagents & Materials

-

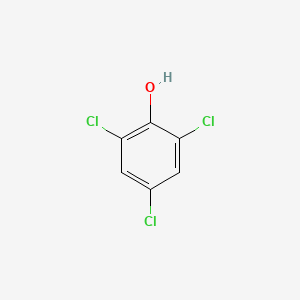

Precursor A: 2,4,6-Trichlorophenol (CAS: 88-06-2)[1]

-

Precursor B: Methyl 3-bromopropionate (CAS: 3395-91-3)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

-

Catalyst: Potassium Iodide (KI) - optional, to accelerate reaction via Finkelstein mechanism.[1]

Step-by-Step Methodology

-

Activation of the Phenol:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 2,4,6-trichlorophenol in 20 mL of anhydrous DMF.

-

Add 12.0 mmol of anhydrous K₂CO₃ .

-

Mechanism:[1][6][7] The base deprotonates the phenol, generating the phenoxide anion.[1] The 2,4,6-chlorines withdraw electron density, making the phenoxide less nucleophilic than unsubstituted phenol, requiring heat and polar aprotic solvent (DMF) to drive the reaction.[1]

-

Stir at room temperature for 30 minutes under nitrogen atmosphere.

-

-

Alkylation:

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 100 mL of ice-cold water. The ester product typically precipitates or forms an oil.[1]

-

Extract with Ethyl Acetate (3 x 30 mL).[1]

-

Wash the combined organic layer with 1M NaOH (to remove unreacted trichlorophenol), then water, then brine.[1]

-

-

Purification:

Synthesis Workflow Visualization

Figure 2: Williamson Ether Synthesis pathway for the target molecule. The reaction relies on the nucleophilic attack of the phenoxide on the alkyl bromide.[1]

Part 5: Modern Applications & Safety[1]

1. Chemical Biology & Toxicology

While not a drug itself, this molecule is relevant in toxicology studies involving 2,4,6-trichlorophenol (a known fungicide and wood preservative byproduct).[1]

-

Metabolic Pathway Tracing: The propanoate tail serves as a metabolic handle.[1] Researchers use this ester to study hydrolytic enzymes (esterases) that might cleave the side chain, releasing the toxic 2,4,6-trichlorophenol moiety in biological systems.[1]

2. Synthetic Intermediate

In modern drug discovery, the "2,4,6-trichlorophenoxy" motif is used to introduce lipophilicity and metabolic stability (due to the blocked ortho and para positions preventing hydroxylation).[1]

-

Target Classes: PPAR agonists (fibrates), antifungal agents (imidazole derivatives), and specific flame retardant additives.[1]

Safety Profile (Inferred)

-

Hazard: Like its parent phenol, this ester is likely an irritant and potentially toxic to aquatic life.[1]

-

Handling: Must be handled in a fume hood.

-

Dioxin Risk: Historically, the synthesis of 2,4,6-trichlorophenol (from phenol chlorination) carried a risk of dioxin contamination.[1] However, modern high-purity precursors (CAS 88-06-2) significantly mitigate this risk compared to the 1970s "Agent Orange" era production methods.

References

-

Hansch, C., & Muir, R. M. (1963).[1] The Ortho Effect in Plant Growth Regulators.[1] Structure-Activity Relationships. Plant Physiology, 38(5), 554–559.[1] (Establishes the SAR for 2,4,6-substitution inactivity). Retrieved from [Link]

-

Troyer, J. R. (2001).[1] In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297.[1] (Historical context of phenoxy herbicide screening). Retrieved from [Link][1]

-

Sterling, T. D. (1971).[1] Difficulty of evaluating the toxicity of 2,4,5-T from existing data. Science. (Contextualizes the toxicity of trichlorophenoxy derivatives). Retrieved from [Link][1]

Sources

- 1. Mecoprop [webbook.nist.gov]

- 2. 110138-39-1|3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 3. 3284-80-8|3-(2,4-Dichlorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. 2,4,5-trichlorophenoxyacetic acid | herbicide | Britannica [britannica.com]

- 7. Ontario Newsroom [news.ontario.ca]

A Technical Guide to the Thermodynamic Properties of Methyl 3-(2,4,6-trichlorophenoxy)propanoate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of Methyl 3-(2,4,6-trichlorophenoxy)propanoate. In the absence of extensive experimental data for this specific compound, this document outlines robust theoretical and experimental methodologies for its characterization. We delve into predictive computational models, including group contribution methods, to estimate key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity. Furthermore, we provide detailed, field-proven experimental protocols for differential scanning calorimetry (DSC) and bomb calorimetry to enable the empirical validation of these predictions. This guide is intended to serve as a vital resource for researchers in drug development and materials science, offering both the theoretical underpinnings and practical workflows necessary for a thorough thermodynamic analysis.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of a compound are fundamental to understanding its stability, solubility, and bioavailability, which are critical parameters in the drug development pipeline. For a molecule like Methyl 3-(2,4,6-trichlorophenoxy)propanoate, a chlorinated phenoxy ester, these properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its heat capacity, enthalpy of formation, and phase behavior is therefore not merely academic but essential for formulation development, process scale-up, and ensuring the stability of the final drug product.

This guide addresses the current information gap regarding the thermodynamic profile of Methyl 3-(2,4,6-trichlorophenoxy)propanoate by providing a structured approach to its determination. We will first establish the precise identity of the molecule, then explore predictive methods for estimating its thermodynamic properties, and finally, detail the experimental procedures for their measurement.

Molecular Identification and Structural Analysis

A precise understanding of the molecular structure is the foundation for both theoretical predictions and experimental design.

-

Chemical Name: Methyl 3-(2,4,6-trichlorophenoxy)propanoate

-

Molecular Formula: C₁₀H₉Cl₃O₃

-

Molecular Weight: 299.54 g/mol

-

CAS Number: 1628-98-4

-

Chemical Structure:

The structure reveals a trichlorinated benzene ring linked via an ether bond to a propanoate methyl ester. This combination of functional groups will be crucial for the group contribution methods discussed in the next section.

Predictive Modeling of Thermodynamic Properties

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. Group contribution methods, which are based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups, are particularly useful.[1][2]

Joback Method for Property Estimation

The Joback method is a well-established group contribution technique used to estimate a variety of thermodynamic properties from molecular structure alone.[2] It involves dissecting the molecule into predefined functional groups and summing their respective contributions.

Molecular Dissection for Joback Method:

| Group | Description | Count |

| -Cl | Chloro group (on aromatic ring) | 3 |

| =C< | Aromatic carbon | 3 |

| =C- | Aromatic carbon with one non-ring bond | 3 |

| -O- | Ether oxygen | 1 |

| -CH₂- | Methylene group | 2 |

| -COO- | Ester group | 1 |

| -CH₃ | Methyl group | 1 |

By applying the established group contribution values from the Joback method, we can estimate properties such as ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.[3][4]

Benson Group-Increment Theory

The Benson group-increment theory offers a more refined approach, considering the immediate atomic neighbors of each group, which can provide higher accuracy for enthalpy of formation.[1][5] This method requires a more detailed breakdown of the molecular structure into groups defined by a central atom and its ligands.

Logical Workflow for Predictive Modeling:

Caption: Workflow for predicting thermodynamic properties using group contribution methods.

Experimental Determination of Thermodynamic Properties

While predictive methods are invaluable, experimental validation is the gold standard. The following sections detail the primary experimental techniques for measuring the key thermodynamic properties of a solid organic compound like Methyl 3-(2,4,6-trichlorophenoxy)propanoate.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and heat flows associated with phase transitions in a material as a function of temperature.[6][7] For our target compound, DSC is primarily used to determine the melting point and the enthalpy of fusion.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-(2,4,6-trichlorophenoxy)propanoate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to analyze the glass transition of the amorphous phase, if present.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area under the melting peak.

DSC Experimental Workflow:

Caption: Step-by-step workflow for DSC analysis of a solid compound.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[8][9] From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: Press a pellet of a known mass (approximately 1 g) of Methyl 3-(2,4,6-trichlorophenoxy)propanoate.

-

Bomb Assembly:

-

Place the pellet in the crucible inside the bomb calorimeter.

-

Attach a fuse wire of known mass and energy of combustion, ensuring it is in contact with the sample.

-

Add a small, known amount of water to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

-

Pressurization: Seal the bomb and pressurize it with a high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change of the water jacket over time until a new equilibrium is reached.

-

-

Calibration: Calibrate the heat capacity of the calorimeter system by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[10]

-

Data Analysis: Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter, making corrections for the fuse wire combustion and the formation of any side products (e.g., nitric acid from residual nitrogen).

Bomb Calorimetry Experimental Workflow:

Caption: Workflow for determining enthalpy of combustion and formation via bomb calorimetry.

Summary of Thermodynamic Data

The following table presents a consolidated view of the types of thermodynamic data that can be obtained for Methyl 3-(2,4,6-trichlorophenoxy)propanoate using the methodologies described in this guide. Placeholder values are used to illustrate the expected data format.

| Thermodynamic Property | Symbol | Predicted/Experimental | Method | Expected Value (Illustrative) |

| Molar Mass | M | Calculated | - | 299.54 g/mol |

| Melting Point | Tₘ | Experimental | DSC | 80 - 100 °C |

| Enthalpy of Fusion | ΔHfus | Experimental | DSC | 20 - 30 kJ/mol |

| Enthalpy of Combustion | ΔHcomb | Experimental | Bomb Calorimetry | -4000 to -4500 kJ/mol |

| Standard Enthalpy of Formation | ΔH°f | Calculated from ΔHcomb | Bomb Calorimetry & Hess's Law | -500 to -600 kJ/mol |

| Ideal Gas Heat Capacity | Cₚ | Predicted | Joback/Benson | 250 - 300 J/(mol·K) at 298.15 K |

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the thermodynamic properties of Methyl 3-(2,4,6-trichlorophenoxy)propanoate. By integrating predictive computational techniques with rigorous experimental protocols, researchers can obtain the critical data necessary for informed decision-making in drug development and other scientific endeavors. The methodologies outlined herein are designed to be both scientifically sound and practically applicable, ensuring the generation of reliable and reproducible thermodynamic data.

References

- Benson, S. W. (1976). Thermochemical Kinetics. Wiley.

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

-

American Journal of Materials Science and Chemical Engineering. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]

-

MDPI. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. [Link]

-

Grokipedia. Benson group increment theory. [Link]

-

MATEC Web of Conferences. (2018). Heat capacity prediction of complex molecules by mass connectivity index. [Link]

-

Taylor & Francis Online. (2025). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. [Link]

-

University of Agra. These steps must be taken EVERY TIME you do a bomb calorimetry run. [Link]

-

American Chemical Society. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

American Chemical Society. (2021). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. [Link]

-

MDPI. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. [Link]

-

MDPI. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. [Link]

-

WorldofTest.com. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]

-

OSTI.gov. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

-

Wikipedia. Heat of formation group additivity. [Link]

-

Scribd. Chemical Property Estimation Guide. [Link]

-

BYU ScholarsArchive. (2018). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. [Link]

-

Swarthmore College. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. [Link]

-

American Chemical Society. (1987). Estimation of Heat Capacity of Organic Compounds from Group Contributions. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

Thermo. Joback Group Contribution Method. [Link]

-

Cheméo. Chemical Properties of Phenol, 2,4,6-trichloro- (CAS 88-06-2). [Link]

-

YouTube. (2025). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Link]

-

IB Colourful Solutions in Chemistry. Standard enthalpy changes of combustion and formation. [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

Journal of Physical and Chemical Reference Data. (2009). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. II. Compounds of Carbon. [Link]

-

YouTube. (2024). Physics Benson group increment theory. [Link]

-

DergiPark. (2020). Enthalpy of Formation Modeling Using Third Order Group Contribution Technics and Calculation by DFT Method. [Link]

-

PubMed. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]

-

ChemRxiv. (2020). Deep Learning-Based Increment Theory for Formation Enthalpy Predictions. [Link]

-

DDS Calorimeters. (2016). How does a Bomb Calorimeter work?. [Link]

-

Bartel Research Group. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

-

American Chemical Society. (2018). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. [Link]

-

PubMed. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]

-

University of California, Berkeley. HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]

-

arXiv. (2025). Automated Prediction of Thermodynamic Properties via Bayesian Free-Energy Reconstruction from Molecular Dynamics. [Link]

-

University of Malta. Measuring the Energy Content of Food using the Bomb Calorimeter. [Link]

-

EgiChem | Tools. Properties Estimation with the Joback method. [Link]

-

American Chemical Society. (2025). Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy. [Link]

-

PubChem. Methyl propionate. [Link]

-

NIST. Methyl propionate. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Cheméo. Chemical Properties of Methyl propionate (CAS 554-12-1). [Link]

-

NIST. Methyl propionate. [Link]

-

Wikipedia. 2,4,6-Trichlorophenol. [Link]

-

NIST. Methyl propionate. [Link]

-

PubChem. 2,4,6-Trichlorophenol. [Link]

-

precisionFDA. 2,4,6-TRICHLOROPHENOL. [Link]

Sources

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. thermo.readthedocs.io [thermo.readthedocs.io]

- 4. EgiChem | Tools [egichem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 9. General Bomb Run Procedure [uagra.uninsubria.it]

- 10. staff.um.edu.mt [staff.um.edu.mt]

Spectroscopic Characterization of Phenoxyacetic Acid Derivatives: A Technical Guide

Executive Summary

Phenoxyacetic acid (PAA) derivatives represent a critical scaffold in agrochemistry (e.g., 2,4-D, MCPA) and medicinal chemistry (e.g., fibrates, antimicrobial agents).[1] The structural integrity of these compounds hinges on the stability of the ether linkage (

This guide moves beyond basic textbook assignments. It provides a field-proven, multi-modal spectroscopic framework to validate synthesis, quantify purity, and elucidate substitution patterns. We focus on the causality of spectral features—why a peak shifts and how to use that shift for structural confirmation.

Part 1: Structural Context & Synthetic Logic

Before analysis, one must understand the synthetic origin. PAA derivatives are typically synthesized via the Williamson ether synthesis: the alkylation of a phenol with chloroacetic acid under basic conditions.

Critical Analytical Checkpoints:

-

O-Alkylation vs. C-Alkylation: Did the alkyl group attach to the oxygen (desired) or the aromatic ring (impurity)?

-

Salt vs. Free Acid: Is the final product the free carboxylic acid or a sodium/potassium salt? This drastically alters IR and NMR profiles.

-

Halogen Integrity: For derivatives like 2,4-D, has the halogen remained in position during the basic reflux?

Visualization: Analytical Decision Matrix

The following workflow outlines the logical progression from crude synthesis to validated structure.

Figure 1: Analytical workflow prioritizing FT-IR as the rapid "gatekeeper" before resource-intensive NMR/MS.

Part 2: Vibrational Spectroscopy (FT-IR)

FT-IR is the primary method for distinguishing the ether formation and the state of the carboxylic acid.

The Fingerprint Strategy

Do not scan the whole spectrum aimlessly. Focus on these three specific zones to validate the PAA core.

| Functional Group | Wavenumber ( | Diagnostic Value |

| O-H Stretch (Acid) | 2500–3300 (Broad) | Critical: A broad "hump" confirms the free acid. If this is absent and sharp peaks appear >3200, you likely have a salt or residual water. |

| C=O Stretch | 1700–1750 (Strong) | The carbonyl "anchor." Shifts to ~1600 |

| C-O-C (Ether) | 1200–1275 (Asym)1020–1075 (Sym) | Proof of Synthesis: The appearance of these bands confirms the successful alkylation of the phenol oxygen. |

| Ar-Cl (if applicable) | 1000–1100 | Specific for chlorinated derivatives like 2,4-D. |

Expert Insight: In 2,4-Dichlorophenoxyacetic acid (2,4-D), the

Part 3: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the substitution pattern.

H NMR: The Methylene Anchor

The most distinct feature of any phenoxyacetic acid derivative is the methylene protons (

-

Chemical Shift:

4.6 – 4.8 ppm (Singlet). -

Why it matters: This peak is an isolated singlet (in unsubstituted PAA). If it splits, you have a chiral center nearby or conformational locking. Its integration (2H) relative to the aromatic protons is the standard for purity calculation.

Aromatic Region ( 6.5 – 8.0 ppm)

The coupling constants (

-

Phenoxyacetic Acid (Unsubstituted): Complex multiplet (5H).

-

2,4-D (Disubstituted):

-

7.49 (d,

-

7.15 (dd,

-

6.95 (d,

-

7.49 (d,

Protocol Note: The carboxylic acid proton (

Part 4: Mass Spectrometry (MS)

For chlorinated derivatives, MS is indispensable for verifying the halogen count via isotopic abundance.

Fragmentation Logic

PAA derivatives cleave predictably under Electron Impact (EI).

-

Molecular Ion (

): Often visible but weak.[2] -

Tropylium Formation (M-59): The ether bond is robust, but the loss of the carboxymethyl group (

) is the dominant pathway, generating a stable phenoxy cation or tropylium ion. -

McLafferty Rearrangement: Prominent in ester derivatives of PAA.

Visualization: Fragmentation Pathway

Figure 2: Primary fragmentation pathways. The loss of the acetic acid moiety (M-59) is often the base peak.

Isotope Clusters: For 2,4-D (

Part 5: Experimental Protocols

These protocols are designed to minimize common artifacts (e.g., moisture interference in IR, solvent peaks in NMR).

Protocol A: KBr Pellet Preparation for FT-IR

Use this for solid PAA derivatives to avoid solvent band interference.

-

Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours prior to use. PAA derivatives are carboxylic acids and can be hygroscopic; moisture will obscure the

region. -

Ratio: Mix 1–2 mg of sample with 100 mg of KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Coarse particles cause the Christiansen effect, distorting baselines.

-

Compression: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove air) using a hydraulic press.

-

Validation: The resulting pellet must be transparent. If opaque/white, regrind.

Protocol B: NMR Sample Preparation

Target Concentration: 10–15 mg in 0.6 mL solvent.

-

Solvent Choice:

- : Standard for esters and non-polar derivatives.

- : Preferred for free acids. PAA often dimerizes in chloroform, leading to broad peaks. DMSO disrupts dimers, sharpening the spectrum.

-

Internal Standard: Use TMS (Tetramethylsilane) at 0.05% v/v.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire 16–32 scans for

H; >512 scans for

-

References

-

NIST Mass Spectrometry Data Center. (2023). 2,4-Dichlorophenoxyacetic acid Infrared Spectrum.[3][4][5] National Institute of Standards and Technology.[3] [Link]

-

PubChem. (2023). Phenoxyacetic Acid - Spectral Information.[2][3][4][5][6][7][8] National Library of Medicine. [Link]

-

MDPI. (2024). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid (Spectral Analysis). Molecules.[1][3][5][6][7][9][10][11][12] [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorophenoxyacetic acid, 3-(2-butoxyethoxy) propyl ester [webbook.nist.gov]

- 4. 2,4-Dichlorophenoxyacetic acid(94-75-7) IR Spectrum [chemicalbook.com]

- 5. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Methodological & Application

Application Note: High-Precision Quantification of Chlorophenoxy Herbicides using Methyl 3-(2,4,6-trichlorophenoxy)propanoate as an Isomeric Internal Standard

[1][2]

Introduction & Scientific Rationale

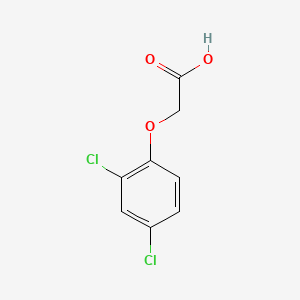

In the analysis of Chlorophenoxy Acid Herbicides (CPHs), accurate quantification is often compromised by matrix interference and injection variability. CPHs are typically analyzed as methyl esters following derivatization (e.g., using BF₃-Methanol or Diazomethane) to improve volatility for Gas Chromatography (GC).[1][2]

Methyl 3-(2,4,6-trichlorophenoxy)propanoate (M-2,4,6-TCPP) serves as an ideal Instrument Internal Standard (IIS) for this workflow.[1][2]

Why M-2,4,6-TCPP?

-

Isomeric Uniqueness: It is a structural isomer of the herbicide Fenoprop (Silvex) (which is the 2,4,5-trichloro isomer).[2][3]

-

Non-Interference: The 2,4,6-substitution pattern is synthetic and rarely found in biological or environmental samples, ensuring the IS peak does not co-elute with native analytes or common interferents.[1]

-

Chromatographic Fidelity: As a methyl ester, its polarity, volatility, and retention behavior closely mimic the target analyte esters (e.g., 2,4-D Methyl Ester), providing precise correction for retention time shifts and detector response fluctuations.

Chemical Profile

| Property | Specification |

| Compound Name | Methyl 3-(2,4,6-trichlorophenoxy)propanoate |

| CAS Number | 13348-26-0 (Generic for acid: 269.51 MW parent) |

| Molecular Formula | C₁₀H₉Cl₃O₃ |

| Molecular Weight | ~283.5 g/mol |

| Role | Instrument Internal Standard (Volumetric Standard) |

| Target Matrix | Water, Soil, Plasma (post-extraction) |

Experimental Protocol

Reagents & Standards

-

Stock Solution (IS): Dissolve 10 mg of Methyl 3-(2,4,6-trichlorophenoxy)propanoate in 10 mL of Acetone or MTBE to yield 1.0 mg/mL.[1][2]

-

Working Solution: Dilute Stock to 10 µg/mL in Hexane or MTBE.

-

Derivatization Agent: 14% Boron Trifluoride (BF₃) in Methanol.[1][2]

Sample Preparation Workflow

This protocol assumes the analysis of water samples for acidic herbicides.[1][2]

-

Extraction: Acidify 1 L of water sample to pH < 2 with H₂SO₄. Extract with Dichloromethane (DCM) or Ethyl Ether.[1][2]

-

Evaporation: Dry the extract over anhydrous Na₂SO₄ and concentrate to near dryness under nitrogen.

-

Derivatization (Methylation):

-

Internal Standard Addition (Critical Step):

-

Add 20 µL of the Working IS Solution (M-2,4,6-TCPP) to the final Hexane extract in the GC vial.

-

Note: Adding the IS after derivatization corrects for injection volume errors and MS detector drift. If correction for derivatization efficiency is required, the acid form (3-(2,4,6-trichlorophenoxy)propanoic acid) must be added before Step 3.[1][2]

-

GC-MS Conditions

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5ms or Rtx-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]

-

Injection: 1 µL Splitless @ 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp 1: 15°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C

-

Ramp 3: 20°C/min to 300°C (hold 3 min)

-

-

MS Detection: SIM Mode (Selected Ion Monitoring).

SIM Parameters

| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Approx. RT (min)* |

| M-2,4,6-TCPP (IS) | 196 | 198, 222, 282 | 14.2 |

| 2,4-D Methyl Ester | 199 | 234, 175 | 12.8 |

| Mecoprop Methyl Ester | 169 | 228, 142 | 13.5 |

| Fenoprop Methyl Ester | 196 | 198, 268 | 14.8 |

Note: Retention times (RT) are system-dependent.[1][2] M-2,4,6-TCPP typically elutes between Mecoprop and Fenoprop derivatives.[1][2]

Workflow Visualization

The following diagram illustrates the critical insertion point of the Internal Standard within the analytical logic.

Caption: Analytical workflow highlighting the post-derivatization addition of the Methyl Ester IS for volumetric correction.

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method .

Response Factor (RF) Calculation:

Sample Concentration Calculation:

Acceptance Criteria:

References

-

U.S. EPA. (1996).[1][2] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][2] United States Environmental Protection Agency.[1][2][4]

-

Sigma-Aldrich. (2023).[1][2] Phenoxyacid Herbicides - Analytical Standards and Certified Reference Materials. Merck KGaA.[1][2]

-

European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[1][2]

protocol for using Methyl 3-(2,4,6-trichlorophenoxy)propanoate in plant cell culture

An In-Depth Guide to the Application of Methyl 3-(2,4,6-trichlorophenoxy)propanoate in Plant Cell Culture

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 3-(2,4,6-trichlorophenoxy)propanoate in plant cell culture applications. As a chlorinated phenoxyalkanoic acid derivative, this compound is presumed to function as a synthetic auxin, mimicking the effects of endogenous indole-3-acetic acid (IAA). This guide details its theoretical mechanism of action, provides validated, step-by-step protocols for determining its biological activity, and offers insights into data interpretation and troubleshooting. By following these protocols, researchers can effectively characterize the dose-dependent effects of this compound and integrate it into various plant biology workflows, including callus induction, somatic embryogenesis, and root formation studies.

Compound Profile and Presumed Mechanism of Action

Methyl 3-(2,4,6-trichlorophenoxy)propanoate belongs to the phenoxycarboxylic acid class of compounds, which are widely recognized for their auxin-like activity.[1] Many compounds in this family are used as herbicides because, at high concentrations, they overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and eventual cell death.[2][3][4]

The methyl ester form of the compound likely acts as a pro-hormone or pro-herbicide. It is expected to be absorbed by plant cells, where endogenous esterases cleave the methyl group, releasing the biologically active carboxylate form, 3-(2,4,6-trichlorophenoxy)propanoic acid.[5] This active form then mimics natural auxin by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[6][7][8][9]

This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein. The formation of this co-receptor complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[9] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, activating transcription and leading to a cascade of physiological responses.[6][7]

Sources

- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 2. nbinno.com [nbinno.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

Application Notes and Protocols for the Study of Plant Growth Inhibition using 2,4-Dichlorophenoxyacetic Acid (2,4-D)

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Understanding 2,4-D as a Tool in Plant Biology

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that has been a cornerstone of agricultural science since its commercial release in 1946.[1] While widely recognized for its role as a selective herbicide against broadleaf weeds, its utility extends significantly into the realm of plant biology research.[1][2] As a structural and functional mimic of the natural plant hormone indole-3-acetic acid (IAA), 2,4-D provides a powerful tool to dissect the complex signaling pathways that govern plant growth and development.[3][4] Unlike IAA, which is rapidly metabolized by plants, 2,4-D's relative stability leads to sustained and amplified physiological responses, making it an ideal compound for studying the effects of auxin overdose.[5][6]

At low concentrations, 2,4-D can stimulate cell division and elongation, a property harnessed in plant tissue culture to induce callus formation and somatic embryogenesis.[3][5] Conversely, at higher, herbicidal concentrations, it triggers uncontrolled, unsustainable growth in susceptible dicotyledonous plants, leading to characteristic symptoms such as leaf epinasty (downward curling), stem twisting, and ultimately, plant death.[7][8] This dose-dependent dual activity makes 2,4-D a versatile molecule for a wide range of plant growth inhibition studies.[9]

This guide provides a comprehensive overview of the application of 2,4-D in plant growth inhibition research, detailing its mechanism of action and providing robust, validated protocols for its use in various experimental systems.

Mechanism of Action: Disrupting Hormonal Homeostasis

The herbicidal action of 2,4-D is a direct consequence of its ability to overwhelm the natural auxin signaling pathway.[2][3] The key molecular players in this process are the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) proteins , which function as auxin co-receptors.[10][11][12]

In the presence of elevated auxin levels (either natural IAA or a synthetic mimic like 2,4-D), the TIR1/AFB proteins bind to Aux/IAA transcriptional repressors .[13] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14] The removal of these repressors liberates Auxin Response Factors (ARFs) , transcription factors that then activate the expression of a suite of auxin-responsive genes.[10][15]

The sustained activation of these genes by 2,4-D leads to a cascade of physiological disruptions, including:

-

Uncontrolled Cell Division and Elongation: Leading to abnormal growth and tissue distortion.[16]

-

Ethylene and Abscisic Acid (ABA) Production: The overproduction of these stress-related hormones contributes to senescence and cell death.[8][9][17]

-

Generation of Reactive Oxygen Species (ROS): Oxidative stress further damages cellular components and contributes to the overall phytotoxic effect.[6][9]

This intricate interplay of hormonal imbalance and cellular stress ultimately culminates in the death of the susceptible plant.

Visualizing the 2,4-D Signaling Pathway

Caption: A workflow diagram for the seed germination and early seedling growth assay.

Protocol 2: Root Elongation Inhibition Assay (Arabidopsis thaliana)

This assay provides a sensitive measure of the inhibitory effects of 2,4-D on primary root growth. [18][19][20] 2.1. Materials:

-

Square Petri dishes (10 cm x 10 cm)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose

-

Agar

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

2,4-D stock solution

-

Sterile water and ethanol

-

Laminar flow hood

-

Growth chamber

2.2. Preparation of Growth Medium:

-

Prepare MS medium according to the manufacturer's instructions.

-

Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.

-

In a laminar flow hood, add the appropriate volume of sterile-filtered 2,4-D stock solution to the molten MS medium to achieve the desired final concentrations.

-

Pour the medium into the square Petri dishes and allow them to solidify.

2.3. Experimental Procedure:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 10% bleach solution containing a drop of Tween-20, and then rinse 3-5 times with sterile water.

-

Aseptically place the sterilized seeds in a line on the surface of the solidified MS medium in the Petri dishes.

-

Seal the plates with breathable tape and place them in the dark at 4°C for 2-3 days for stratification to synchronize germination.

-

Transfer the plates to a growth chamber and orient them vertically to allow the roots to grow along the surface of the agar.

-

After 4-5 days of growth, mark the position of the root tips on the outside of the plate with a fine-tipped marker.

-

Allow the roots to grow for another 3-4 days.

-

Scan the plates and measure the length of new root growth from the marked position to the new root tip using image analysis software (e.g., ImageJ).

2.4. Data Analysis:

-

Calculate the mean root elongation and standard deviation for each treatment.

-

Express the root growth inhibition as a percentage of the control.

-

Determine the IC50 value (the concentration of 2,4-D that inhibits root growth by 50%) by plotting a dose-response curve.

Protocol 3: Whole Plant Foliar Spray Assay

This assay simulates the agricultural application of 2,4-D and assesses its effects on whole plants. [21] 3.1. Materials:

-

Pots (e.g., 10 cm diameter) filled with a suitable potting mix

-

Seeds of a susceptible broadleaf weed species (e.g., mustard, tomato)

-

2,4-D stock solution

-

Spray bottle or a laboratory-grade sprayer

-

Surfactant (e.g., Tween-20)

-

Greenhouse or controlled environment growth room

3.2. Experimental Procedure:

-

Sow seeds in pots and grow them to the 2-4 true leaf stage.

-

Prepare spray solutions of 2,4-D at various concentrations in water, including a surfactant (e.g., 0.05% v/v) to ensure even leaf coverage. Include a control group sprayed only with water and the surfactant.

-

Spray the plants until the foliage is thoroughly wet, ensuring uniform application.

-

Return the plants to the greenhouse or growth room and observe them daily for up to 21 days.

-

Record phytotoxicity symptoms at regular intervals using a rating scale (e.g., 0 = no effect, 100 = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C for 48-72 hours, and record the dry weight.

3.3. Data Analysis:

-

Analyze the phytotoxicity ratings over time.

-

Calculate the mean dry weight and standard deviation for each treatment.

-

Determine the GR50 value (the dose of 2,4-D that reduces plant growth by 50%) from the dry weight data.

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be generated from the described protocols. The specific values will vary depending on the plant species, experimental conditions, and the formulation of 2,4-D used.

| Assay | Parameter | 2,4-D Concentration | Observed Effect |

| Seed Germination | Germination Percentage | 10 µM | 25% reduction in germination rate |

| Root Length | 1 µM | 50% inhibition of primary root growth | |

| Root Elongation | IC50 (Arabidopsis) | ~0.05 µM | 50% inhibition of root elongation [19] |

| Whole Plant Assay | GR50 (Dry Weight) | Varies by species | Dose-dependent reduction in biomass |

Conclusion and Future Perspectives

2,4-Dichlorophenoxyacetic acid remains an invaluable tool for researchers studying plant growth and development. Its well-characterized mechanism of action as a potent auxin mimic allows for the targeted investigation of hormonal signaling pathways and their role in plant growth regulation. The protocols detailed in this guide provide a solid foundation for conducting robust and reproducible plant growth inhibition studies. By employing these methods, researchers can continue to unravel the intricate molecular mechanisms that govern plant life and develop new strategies for both crop improvement and weed management.

References

-

2,4-Dichlorophenoxyacetic acid. (n.d.). In Vertex AI Search. Retrieved February 14, 2026. [1]2. 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). In Wikipedia. Retrieved February 14, 2026. [7]3. Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(3), 229-237. [2][3]4. Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [10][12]5. Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [11]6. Salehin, M., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1058287. [14]7. Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [13]8. BenchChem. (2025). The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide. BenchChem. [5]9. Pazmiño, D. M., et al. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 7(3), 392-395. [6][9]10. 2,4-D - Cultivar Magazine. (2025). Cultivar Magazine. [8]11. 2,4-Dichlorophenoxyacetic acid - BYJU'S. (n.d.). In BYJU'S. Retrieved February 14, 2026. [22]12. Singh, S., & Singh, S. (2018). Effect of herbicide 2,4-D on seed germination and early seedling growth of Hibiscus cannabinus Linn. International Journal of Chemical Studies, 6(4), 234-237. [23]13. Kaur, R., & Singh, S. (2017). In vitro evaluation of low dosages of 2,4-D on germination and seedling growth of wheat and associated weeds. Indian Journal of Weed Science, 49(2), 143-148. [24]14. The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In The Ohio State University Pressbooks. Retrieved February 14, 2026. [4]15. El-Shahaby, O. A., et al. (1991). effect of various concentrations of 2,4-d and 2,4,5-t on seed germination, dry matter yield and transpiration rate of some economic plants. Journal of Islamic Academy of Sciences, 4(3), 226-231. [25]16. Sand, P. F. (1951). A Study of the Effects of 2, 4-D and 2, 4, 5-T on Germination and Seed. Masters Theses & Specialist Projects. Paper 1888. [26]17. Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159269. [18][19]18. Moro, D., et al. (2021). Effects of 2,4-D on the germination and initial development of Dyckia vicentensis Strehl – an endemic bromeliad from the Pampa biome. Acta Botanica Brasilica, 35(1), 136-141. [27]19. Le, C. T., et al. (2023). Effect of 2,4‐D on plant hormone production. (a) ABA, (b) SA, and (c)... In ResearchGate. Retrieved February 14, 2026. [28]20. Ragheb, E., & El-Shouny, W. (2004). Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis. International Journal of Agriculture and Biology, 6(5), 793-799. [17]21. National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. [16]22. Molina-Serrano, D., et al. (2023). Effect of 2,4‐D structure modifications on primary root growth... In ResearchGate. Retrieved February 14, 2026. [20]23. BenchChem. (2025). Application Notes and Protocols for 2,4-D in Weed Control Research. BenchChem. [21]24. Mao, Y., et al. (2019). Auxin-mediated Aux/IAA-ARF-HB Signaling Cascade Regulates Secondary Xylem Development in Populus. The Plant Cell, 31(7), 1537-1553.

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 9. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 13. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 15. Auxin-mediated Aux/IAA-ARF-HB signaling cascade regulates secondary xylem development in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 17. semanticscholar.org [semanticscholar.org]

- 18. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. byjus.com [byjus.com]

- 23. researchgate.net [researchgate.net]

- 24. isws.org.in [isws.org.in]

- 25. pdf.journalagent.com [pdf.journalagent.com]

- 26. "A Study of the Effects of 2, 4-D and 2, 4, 5-T on Germination and Seed" by Paul F. Sand [digitalcommons.unl.edu]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

Application Note: Advanced Sample Preparation Strategies for Phenoxy Acid Herbicides in Water

Executive Summary

Phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) are among the most widely used agrochemicals globally. Their high polarity and thermal instability (in acid form) present unique challenges for analytical chemists. While traditional gas chromatography (GC) methods require laborious derivatization to convert these acids into volatile esters, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct, high-sensitivity alternative.

This guide provides a dual-track protocol:

-

Track A (Modern): Direct Injection/Online SPE LC-MS/MS for high-throughput labs.

-

Track B (Traditional/Regulatory): Solid Phase Extraction (SPE) with Derivatization for GC-MS analysis (EPA 8151A/515.4 compliance).

Analyte Chemistry & Properties

Understanding the acid-base behavior of these compounds is critical for recovery. Phenoxy herbicides are weak acids. To extract them effectively, the sample pH must be at least 2 units below their pKa to ensure they are in the protonated (neutral) state, allowing for retention on reversed-phase sorbents.

Table 1: Physicochemical Properties of Key Phenoxy Herbicides

| Analyte | Common Name | CAS Number | pKa (approx) | Molecular Weight ( g/mol ) | Target Ion (ESI-) |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 94-75-7 | 2.8 | 221.0 | 219 |

| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | 94-74-6 | 3.1 | 200.6 | 199 |

| MCPP | Mecoprop | 93-65-2 | 3.1 | 214.6 | 213 |

| 2,4,5-T | 2,4,5-Trichlorophenoxyacetic acid | 93-76-5 | 2.9 | 255.5 | 253 |

| 2,4-DP | Dichlorprop | 120-36-5 | 3.0 | 235.1 | 233 |

Sample Collection & Pre-Treatment (Universal)

Applicable to both Track A and Track B.

Challenge: Phenoxy herbicides degrade biologically and hydrolyze spontaneously. Chlorine in treated water can react with analytes to form chlorinated byproducts.

Protocol:

-

Container: Amber glass bottles (1 L) with PTFE-lined caps.

-

Dechlorination: Add 50 mg Sodium Sulfite (Na₂SO₃) per 1 L sample immediately upon collection to quench residual chlorine.

-

Preservation: Acidify with 6 N HCl to pH < 2 to inhibit microbial activity and stabilize the acid form. Store at 4°C.[1]

-

Hydrolysis (Optional but Recommended):

-

Context: Herbicides are often applied as esters (e.g., 2,4-D 2-ethylhexyl ester).[2] To measure "Total Herbicides," you must hydrolyze esters back to the parent acid.

-

Step: Adjust aliquot to pH > 12 using 6 N NaOH. Heat at 40°C for 1 hour. Cool and re-acidify to pH < 2 with H₂SO₄.

-

Track A: LC-MS/MS Direct Analysis (High Throughput)

Target Audience: High-volume commercial labs, R&D monitoring. Principle: Direct analysis of the acidic form using Negative Electrospray Ionization (ESI-). No derivatization required.

Workflow Diagram (Track A)

Caption: Streamlined LC-MS/MS workflow eliminating extraction and derivatization steps for rapid analysis.

Detailed Protocol

-

Filtration: Filter 2 mL of acidified sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

Internal Standard: Spike with isotopically labeled standard (e.g., 2,4-D-d3 ) to a final concentration of 10 ppb.

-

LC Conditions:

-

Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

-

MS/MS Parameters (Negative ESI):

-

Note: Acidic mobile phases suppress negative ionization slightly but improve peak shape. Ammonium acetate is a good compromise.

-

Table 2: LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| 2,4-D | 219.0 | 161.0 | 125.0 | 18 / 25 |

| MCPA | 199.0 | 141.0 | 125.0 | 15 / 22 |

| Mecoprop | 213.0 | 141.0 | 71.0 | 18 / 30 |

| Dichlorprop | 233.0 | 161.0 | 125.0 | 15 / 25 |

Track B: SPE & GC-MS (Regulatory Compliance)

Target Audience: Labs following EPA 515.4 or EPA 8151A. Principle: Extraction of free acids, followed by methylation to form volatile methyl esters.

Critical Decision: Sorbent Selection.

-

Traditional: C18 silica (Requires strict pH control, risk of dewetting).

-

Recommended:Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., HLB, Strata-X, ENV+). These retain polar acids better and are water-wettable.

Workflow Diagram (Track B)

Caption: Traditional workflow requiring rigorous drying and derivatization to render analytes volatile.

Detailed Protocol

-

Conditioning:

-

3 mL Methanol.

-

3 mL Water (pH 2). Do not let the cartridge go dry if using C18.

-

-

Loading:

-

Load 200–500 mL of acidified sample at 5–10 mL/min.

-

-

Washing:

-

Wash with 3 mL 5% Methanol in Water (removes salts/organics).

-

-

Drying (CRITICAL):

-

Dry cartridge under high vacuum for 10–15 minutes. Residual water interferes with methylation.

-

-

Elution:

-

Elute with 2 x 3 mL MTBE (Methyl tert-butyl ether) or Methanol.

-

-

Derivatization (Methylation):

-

Option A (Traditional/Toxic): Diazomethane gas generation.

-

Option B (Safer/Modern):TMS-Diazomethane (2M in hexane).

-

Procedure: Add 50 µL TMS-Diazomethane and 50 µL Methanol to the extract. Cap and let stand at room temperature for 30 mins. Add 10 µL Acetic Acid to quench excess reagent.

-

-

Analysis: Inject 1 µL into GC-MS (Splitless, 250°C inlet).

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Recovery (LC & GC) | Sample pH > pKa | Ensure sample is acidified to pH < 2 before extraction/injection. |

| Poor Derivatization (GC) | Water in eluate | Increase SPE drying time; use sodium sulfate drying column before derivatization. |

| Ion Suppression (LC) | Matrix co-elution | Switch to "Online SPE" to wash matrix; Use Dilute-and-Shoot (1:1 dilution) if sensitivity allows. |

| Degradation of 2,4-D | Biological activity | Ensure samples are preserved with acid and kept at 4°C; analyze within 14 days. |

QC Requirements

-

Surrogate: Add 2,4-Dichlorophenylacetic acid (DCAA) to every sample prior to extraction. Recovery must be 70–130%.

-

Method Blank: Must be < 1/2 the Reporting Limit (RL).

-

LCS (Lab Control Spike): Spike reagent water with target analytes to verify extraction efficiency.

References

-

U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][3] SW-846 Update III. Link

-

U.S. EPA. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector.Link

-

U.S. EPA. (2003). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.Link

-

World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.[4] Background document for development of WHO Guidelines for Drinking-water Quality. Link

-

Greeley, M. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Agilent Technologies Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Welcome to the technical support center for the purification of crude Methyl 3-(2,4,6-trichlorophenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude Methyl 3-(2,4,6-trichlorophenoxy)propanoate?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

-

Unreacted Starting Materials: Primarily 2,4,6-trichlorophenol and a methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate or methyl 3-chloropropanoate) or methyl acrylate.

-

Byproducts of the Synthesis:

-

Over-alkylated species: Di- and tri-substituted phenolic ethers can form if the reaction conditions are not carefully controlled.

-

Side-reaction products: Depending on the base and solvent used, byproducts from solvent participation or base-catalyzed side reactions can occur.

-

-

Degradation Products:

-

Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the formation of 3-(2,4,6-trichlorophenoxy)propanoic acid.[1][2][3][4] This is a significant challenge as the acid can be difficult to separate from the desired ester.

-

Products of Ring Substitution: Under harsh conditions, further chlorination or other electrophilic aromatic substitution reactions could potentially occur, though this is less common with a deactivated ring system.

-

Q2: My crude product is an oil, but I expected a solid. What does this indicate?

A2: While pure Methyl 3-(2,4,6-trichlorophenoxy)propanoate is expected to be a solid at room temperature, obtaining an oil is a common outcome for the crude product. This is often indicative of the presence of impurities that are depressing the melting point. The oily nature can be attributed to residual solvents, unreacted liquid starting materials, or the formation of eutectic mixtures with byproducts. Purification is essential to induce crystallization and obtain the pure, solid compound.

Q3: I'm observing a significant amount of a more polar spot on my TLC plate that stains with an acid indicator. What is it likely to be?

A3: A more polar spot that is responsive to an acid indicator (like bromocresol green) is very likely the hydrolysis product, 3-(2,4,6-trichlorophenoxy)propanoic acid. This carboxylic acid is significantly more polar than the parent ester due to its ability to engage in hydrogen bonding. Its presence suggests that your reaction or workup conditions may have inadvertently introduced water and acid or base, leading to ester cleavage.

Q4: Can I use distillation to purify my crude product?

A4: While distillation is a powerful purification technique, it may not be the ideal first choice for Methyl 3-(2,4,6-trichlorophenoxy)propanoate. The compound has a relatively high boiling point, and prolonged heating can lead to degradation. If you choose to proceed with distillation, it must be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is recommended.

Troubleshooting Guides

Challenge 1: Persistent Oily Product That Fails to Crystallize

This is one of the most frequent challenges. The inability of the crude product to solidify is a clear indication of impurities.

Causality: Impurities disrupt the crystal lattice formation of the desired product. Even small amounts of structurally similar byproducts or residual solvents can significantly inhibit crystallization.

Troubleshooting Workflow:

A workflow for troubleshooting a persistent oily product.

Detailed Protocols:

-

Aqueous Base Wash (for phenolic impurities):

-

Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash with 1M NaOH solution. The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium salt that will partition into the aqueous layer.

-

Separate the layers.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Mild Bicarbonate Wash (for acidic impurities):

-

Follow the same procedure as the base wash, but use a saturated sodium bicarbonate solution instead of 1M NaOH. Bicarbonate is a weaker base and will selectively react with the more acidic carboxylic acid, leaving the less acidic phenol in the organic layer.

-

Challenge 2: Low Yield After Column Chromatography

Flash column chromatography is a standard method for purification, but low recovery can be frustrating.

Causality:

-

Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel, especially if the silica is too acidic.

-

Co-elution: Impurities with similar polarity to the product may co-elute, leading to contaminated fractions and a lower yield of pure material.

-

Degradation on Silica: The slightly acidic nature of silica gel can sometimes promote the hydrolysis of the ester, especially if the solvent system contains protic solvents like methanol.

Troubleshooting and Optimization:

| Parameter | Standard Approach | Optimization Strategy | Rationale |

| Stationary Phase | Standard Silica Gel | Neutralized Silica Gel or Alumina | Minimizes acid-catalyzed degradation of the ester. |

| Solvent System | Hexane/Ethyl Acetate | Toluene/Ethyl Acetate or DCM/Hexane | Alters selectivity and can improve separation of closely eluting spots. |

| Loading Technique | Wet Loading | Dry Loading | For less soluble compounds, dry loading onto a small amount of silica ensures a more uniform application to the column, leading to better separation. |

| Fraction Analysis | TLC | TLC and ¹H NMR of key fractions | Confirms the purity of fractions and helps to identify where product loss is occurring. |

Challenge 3: Product Decomposes During Purification

If you observe the appearance of new, often more polar, spots on your TLC plate after a purification step, your compound may be degrading.

Causality: Methyl 3-(2,4,6-trichlorophenoxy)propanoate is susceptible to both acidic and basic hydrolysis.[1][2][3][4] Heat can also cause decomposition.

Mitigation Strategies:

-

Temperature Control: Keep all purification steps at or below room temperature whenever possible. If heating is necessary for dissolution during recrystallization, use the minimum temperature and time required.

-

pH Neutrality: Ensure all aqueous solutions used in workups are neutralized before solvent removal. Avoid prolonged contact with strong acids or bases.

-

Inert Atmosphere: While not always necessary, if you suspect oxidative decomposition, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Challenge 4: Difficulty in Finding a Suitable Recrystallization Solvent

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]

Causality: The physicochemical properties of Methyl 3-(2,4,6-trichlorophenoxy)propanoate dictate its solubility. Finding a single solvent that meets the ideal criteria can be challenging.

Systematic Approach to Solvent Screening:

-

Start with Single Solvents: Test the solubility of a small amount of your purified (or semi-purified) product in a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, isopropanol, methanol).

-

Employ Solvent Pairs: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Recommended Solvent Systems to Try:

-

Methanol/Water

-

Ethanol/Water

-

Isopropanol/Hexanes

-

Toluene/Hexanes

Recrystallization Protocol:

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2010002712A2 - Method of crystallization - Google Patents [patents.google.com]

Technical Support Center: Ensuring the Long-Term Stability of Methyl 3-(2,4,6-trichlorophenoxy)propanoate

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Methyl 3-(2,4,6-trichlorophenoxy)propanoate in their experiments. As a compound susceptible to degradation, its stability is paramount for the accuracy and reproducibility of your results. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of this critical reagent during long-term storage.

Introduction to the Stability of Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Methyl 3-(2,4,6-trichlorophenoxy)propanoate, also known as fenoprop-methyl, is an ester derivative of the herbicide fenoprop (Silvex).[1][2] Its chemical structure, featuring a chlorinated aromatic ring and an ester functional group, makes it susceptible to several degradation pathways. Understanding these pathways is the first step in mitigating them. The primary routes of degradation are:

-

Hydrolysis: The ester linkage is prone to cleavage in the presence of water, especially under acidic or basic conditions, yielding the parent carboxylic acid, fenoprop, and methanol.[3]

-

Photodegradation: The chlorinated aromatic ring can absorb UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of various degradation products.

-

Thermal Decomposition: Elevated temperatures can induce the breakdown of the molecule, leading to a loss of purity and the formation of unwanted byproducts.[4]

This guide will provide you with the necessary knowledge and protocols to effectively manage these degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat (solid) Methyl 3-(2,4,6-trichlorophenoxy)propanoate?

A1: For long-term stability, the neat compound should be stored in a cool, dry, and dark environment. Specifically, we recommend:

-

Temperature: 2-8°C (refrigerated). For extended storage, freezing (≤ -20°C) is also an option, provided the container is properly sealed to prevent moisture ingress.

-

Light: Store in an amber glass vial or a container that protects the compound from light to prevent photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, although hydrolysis and photodegradation are the more significant concerns.

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent is critical. For maximum stability, use a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification or hydrolysis. Stock solutions should be stored under the same conditions as the neat compound: 2-8°C and protected from light. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.[5]

Q3: How can I check the purity of my stored Methyl 3-(2,4,6-trichlorophenoxy)propanoate?

A3: The most reliable methods for purity assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These techniques can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity.

Q4: Can I use a stabilizer to prolong the shelf-life of my solutions?

A4: For formulated products, buffering agents are often used to maintain a pH range of 4-8 to prevent acid- or base-catalyzed hydrolysis.[8] However, for analytical standards, the addition of stabilizers is generally not recommended as it can interfere with downstream applications. The best practice is to store the compound and its solutions under optimal conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of Methyl 3-(2,4,6-trichlorophenoxy)propanoate.

Visual Observation Issues

Problem 1: The solid material has changed color (e.g., yellowing).

-

Possible Cause: This is often an indication of photodegradation or, to a lesser extent, thermal degradation. The chlorinated aromatic ring is susceptible to light-induced reactions that can produce colored byproducts.

-

Troubleshooting Steps:

-

Verify Purity: Analyze a small sample of the material by HPLC or GC-MS to quantify the level of degradation.

-

Assess Usability: If the purity is still within an acceptable range for your application, the material may still be usable. However, for sensitive quantitative assays, using a fresh, high-purity standard is recommended.

-

Improve Storage: Ensure the material is stored in a light-protected container (amber vial) in a cool, dark place.

-

Problem 2: I've observed crystal formation in my stock solution upon removal from the refrigerator/freezer.

-

Possible Cause: The compound has limited solubility at lower temperatures, and crystallization can occur. This can lead to an inaccurate concentration if not addressed properly.[6]

-

Troubleshooting Steps:

-